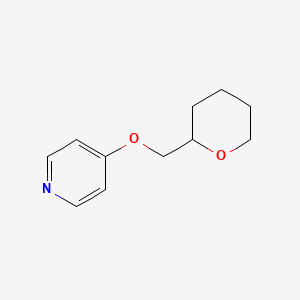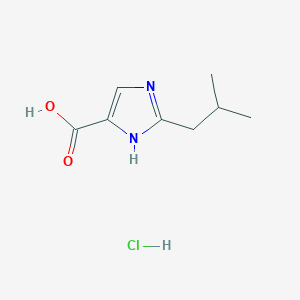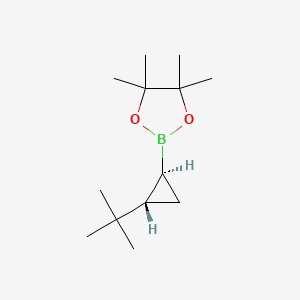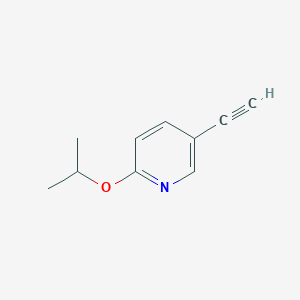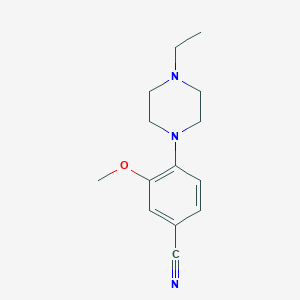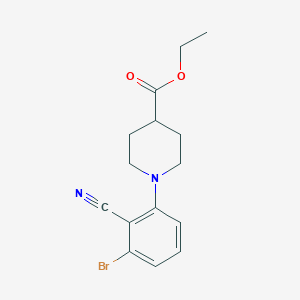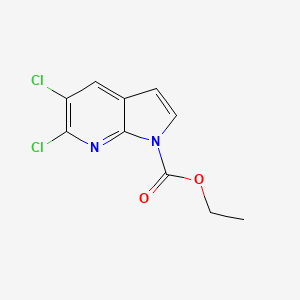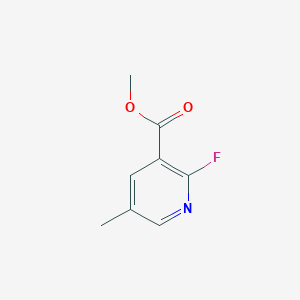
Methyl 2-fluoro-5-methylpyridine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-5-methylpyridine-3-carboxylate” is characterized by the presence of a pyridine ring, a fluorine atom, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The bromination reaction of MPE, a compound similar to “Methyl 2-fluoro-5-methylpyridine-3-carboxylate”, has been studied . The reaction was found to be a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Aplicaciones Científicas De Investigación
-
Use in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The development of organic compounds containing fluorine has made many advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Herbicides and Insecticides
- Field : Agrochemical Industry
- Application : Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method : The specific methods of synthesis can vary, but often involve the use of fluoropyridines as starting materials .
- Results : The resulting herbicides and insecticides have been used effectively in the agrochemical industry .
-
Treatment of Organophosphorus Nerve-Agent Poisoning
- Field : Medical Chemistry
- Application : Fluorine-containing pyridine aldoximes have potential use for the treatment of organophosphorus nerve-agent poisoning .
- Method : The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine, subsequent permanganate oxidation provided the necessary acid .
- Results : The resulting compounds have potential use in the treatment of organophosphorus nerve-agent poisoning .
-
Synthesis of Pyridothiadiazene 1,1-dioxides
- Field : Organic Chemistry
- Application : The synthesis of 2-amino-5-fluoropyridine, which is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides. These compounds act as AMPA potentiators .
- Method : The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine from 2-amino-5-nitropyridine through a series of transformations .
- Results : The resulting 2-amino-5-fluoropyridine was used as a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .
-
Development of Fluorinated Organic Compounds
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields
- Application : The development of organic compounds containing fluorine has made many advances in these fields possible .
- Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-fluoro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNRLVPCSZXTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-5-methylpyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



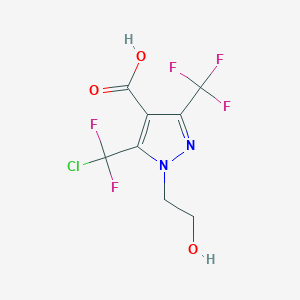
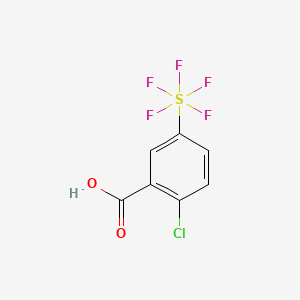
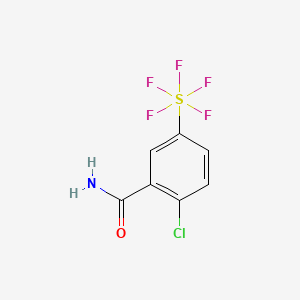
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
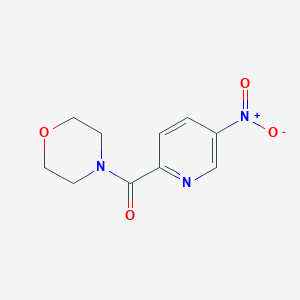

![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)
